molecular formula C14H12O2 B125253 4-(Benzyloxy)benzaldehyde CAS No. 151896-98-9

4-(Benzyloxy)benzaldehyde

Cat. No.: B125253
CAS No.: 151896-98-9
M. Wt: 212.24 g/mol
InChI Key: ZVTWZSXLLMNMQC-UHFFFAOYSA-N
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Description

4-(Benzyloxy)benzaldehyde is a useful research compound. Its molecular formula is C14H12O2 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131669. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(Benzyloxy)benzaldehyde, a compound with the chemical formula C14_{14}H12_{12}O2_2, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound serves as an important intermediate in organic synthesis and has been associated with various therapeutic potentials, particularly in the development of estrogen receptor ligands and antimycobacterial agents.

This compound can be synthesized through the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of potassium carbonate and ethanol under reflux conditions. This method yields the desired compound efficiently, with high purity levels achievable through subsequent purification steps involving extraction and drying processes .

1. Estrogen Receptor Modulation

One of the prominent applications of this compound is in the synthesis of selective estrogen receptor β ligands. These compounds have shown promise in treating conditions related to estrogen signaling, such as breast cancer. The synthesized ligand, (5-fluoro-(2R*,3S*)-2,3-bis(4-hydroxyphenyl)pentanenitrile), demonstrates significant binding affinity towards estrogen receptors, indicating potential therapeutic applications in hormone-related therapies .

2. Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit varying degrees of antimicrobial activity:

  • Antibacterial Activity: Schiff base derivatives incorporating this compound have shown mild to moderate antibacterial effects against several bacterial strains. The structural modifications significantly influence their potency.
  • Antifungal Activity: Benzylamine derivatives synthesized from halogen-substituted this compound have demonstrated antifungal activity against species such as Yarrowia lipolytica and Candida. The presence of halogen substituents enhances their efficacy .
  • Antimycobacterial Activity: A study highlighted the antimycobacterial properties of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which were effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis revealed that specific modifications could enhance their inhibitory effects .

Case Study 1: Synthesis and Evaluation of Antimycobacterial Compounds

In a recent study, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their antimycobacterial activity. The results indicated that compounds with halogen substitutions exhibited lower minimum inhibitory concentrations (MIC), suggesting enhanced activity against M. tuberculosis. For instance, compounds with a MIC of 2.7 µM were identified as particularly potent .

Case Study 2: Estrogen Receptor Binding Affinity

Another investigation focused on cyclopropyl analogues derived from this compound, assessing their binding affinity to estrogen receptors. The study concluded that specific structural modifications could lead to improved selectivity for estrogen receptor subtypes, thereby enhancing their therapeutic potential in treating estrogen-related diseases .

Data Summary Table

Biological ActivityObserved EffectReference
Estrogen Receptor BindingHigh affinity for ERβ ligands
Antibacterial ActivityMild to moderate against various strains
Antifungal ActivityEffective against Candida spp.
Antimycobacterial ActivityMIC values as low as 2.7 µM

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of BBA derivatives. A notable study synthesized a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines and evaluated their efficacy against Mycobacterium tuberculosis H37Rv. The results indicated significant inhibitory activity, suggesting potential applications in tuberculosis treatment .

2. Inhibitory Effects on Neutrophil Superoxide Production

Research has demonstrated that BBA derivatives exhibit inhibitory activities against neutrophil superoxide production, which is crucial for inflammatory responses. This suggests potential therapeutic applications in managing inflammatory diseases .

3. Cancer Therapy

BBA and its derivatives have been investigated for their roles in cancer therapy. Studies have shown that certain BBA derivatives can inhibit cancer cell proliferation, indicating their potential as anti-cancer agents .

Crystalline Properties and Computational Studies

The crystalline structure of BBA has been analyzed using Density Functional Theory (DFT) calculations, revealing significant effects on its geometrical and electronic properties due to intermolecular interactions like hydrogen bonding. The study found that the crystalline phase exhibited different properties compared to the gaseous phase, impacting its reactivity and stability .

Table 1: Crystalline vs Gaseous Properties of BBA

PropertyCrystalline PhaseGaseous Phase
Total Energy (keV)-18.808-
HOMO (eV)-6.768-
LUMO (eV)-1.826-
Dipole Moment (Debye)5.247-

Case Studies

Case Study 1: Synthesis and Evaluation of Antimycobacterial Agents

A series of compounds derived from BBA were synthesized and tested for their ability to inhibit M. tuberculosis. The study reported yields between 92% to 99% for the synthesized N-(4-(benzyloxy)benzyl)-4-aminoquinolines, demonstrating the effectiveness of BBA derivatives in producing potent antimycobacterial agents .

Case Study 2: Inhibitory Activity Against Neutrophil Superoxide Production

In a pharmacological evaluation, various BBA derivatives were tested for their capacity to inhibit superoxide production in neutrophils. The findings suggested that modifications to the BBA structure could enhance its inhibitory effects, paving the way for new anti-inflammatory drugs .

Properties

IUPAC Name

4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTWZSXLLMNMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063441
Record name Benzaldehyde, 4-(phenylmethoxy)-
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4397-53-9
Record name 4-(Benzyloxy)benzaldehyde
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Record name Benzaldehyde, 4-(phenylmethoxy)-
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Record name 4-(Benzyloxy)benzaldehyde
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Record name 4-(Benzyloxy)benzaldehyde
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Record name Benzaldehyde, 4-(phenylmethoxy)-
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Record name 4-benzyloxybenzaldehyde
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Synthesis routes and methods I

Procedure details

In an acetonitrile (30 mL) solvent, benzyl bromide (1.95 mL, 16.40 mmol) was added to a solution including 4-hydroxybenzaldehyde (2.0 g, 16.38 mmol) and potassium carbonate (3.40 g, 24.60 mmol), and then, the reaction mixture was refluxed for 1.5 hours. After cooling, the reaction mixture was distributed between methylene chloride and water. An organic layer was dried by using MgSO4, and filtered. A filtrate was evaporated, and water was added to the resultant solid. The solid was filtered and washed with water to obtain 4-(benzyloxy)benzaldehyde (3.082 g, 88.7%).
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30 mL
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1.95 mL
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2 g
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3.4 g
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Synthesis routes and methods II

Procedure details

Potassium Carbonate (678 g, 4.91 mol) was added to a solution of 4-hydroxybenzaldehyde (200 g, 1.63 mol) in DMF (2 L) followed to the addition of benzyl bromide (214 mL, 1.80 mol) at 0° C. and stirred for 18 h at RT. After completion, the reaction mixture was poured into ice water (3 L), filtered the solid and dried to get 4-(benzyloxy)benzaldehyde (230 g, 66%).
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2 L
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214 mL
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ice water
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3 L
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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